S-(N,N-Dimethylthiocarbamoyl)thioglycolic Acid
Overview
Description
S-(N,N-Dimethylthiocarbamoyl)thioglycolic Acid: is a chemical compound with the molecular formula C5H9NO2S2 and a molecular weight of 179.25 g/mol . It is known for its applications in various fields of scientific research and industry. This compound is characterized by its white to almost white powder or crystalline appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(N,N-Dimethylthiocarbamoyl)thioglycolic Acid typically involves the reaction of dimethylamine with carbon disulfide to form dimethylthiocarbamoyl chloride . This intermediate is then reacted with thioglycolic acid under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(N,N-Dimethylthiocarbamoyl)thioglycolic Acid can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the thiocarbamoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives.
Scientific Research Applications
Chemistry: S-(N,N-Dimethylthiocarbamoyl)thioglycolic Acid is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds .
Biology: In biological research, this compound is utilized for its ability to modify proteins and other biomolecules, aiding in the study of protein structure and function .
Industry: Industrially, this compound is employed in the production of various chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of S-(N,N-Dimethylthiocarbamoyl)thioglycolic Acid involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function and activity. This interaction is crucial for its applications in biochemical research and drug development .
Comparison with Similar Compounds
- S-(N,N-Dimethylthiocarbamoyl)mercaptoacetic Acid
- S-(N,N-Diethylthiocarbamoyl)thioglycolic Acid
- S-(N,N-Dimethylthiocarbamoyl)thioacetic Acid
Uniqueness: S-(N,N-Dimethylthiocarbamoyl)thioglycolic Acid is unique due to its specific structural features and reactivity. The presence of both thiocarbamoyl and thioglycolic acid moieties allows it to participate in a wide range of chemical reactions, making it a versatile reagent in various fields of research and industry .
Properties
IUPAC Name |
2-(dimethylcarbamothioylsulfanyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S2/c1-6(2)5(9)10-3-4(7)8/h3H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGUGMCPHDSCLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30306784 | |
Record name | [(Dimethylcarbamothioyl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30306784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4007-01-6 | |
Record name | 4007-01-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(Dimethylcarbamothioyl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30306784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-(N,N-Dimethylthiocarbamoyl)thioglycolic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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